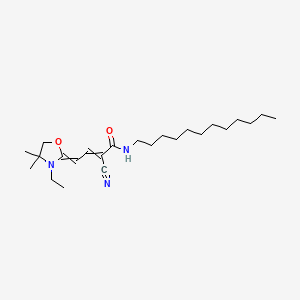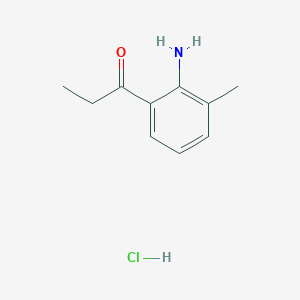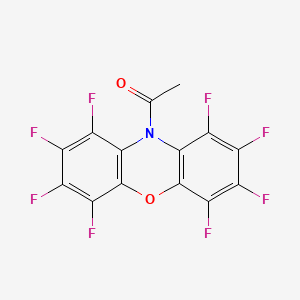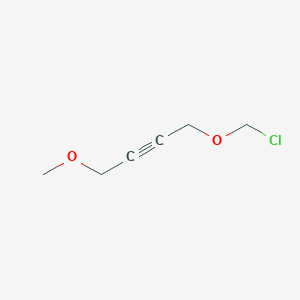
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylsulfanylethyl)piperidine;hydrochloride typically involves the reaction of piperidine with 2-ethylsulfanylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can facilitate the hydrogenation and cyclization processes, leading to the formation of the piperidine ring. The final product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Ethylsulfanylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter release or inhibit specific enzymes.
相似化合物的比较
Similar Compounds
Piperidine: A basic structure without the ethylsulfanyl group.
Pyridine: A six-membered ring with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms in the ring, offering different pharmacological effects.
Uniqueness
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
属性
CAS 编号 |
91445-40-8 |
|---|---|
分子式 |
C9H20ClNS |
分子量 |
209.78 g/mol |
IUPAC 名称 |
1-(2-ethylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h2-9H2,1H3;1H |
InChI 键 |
AVZFPJJNNVJIPH-UHFFFAOYSA-N |
规范 SMILES |
CCSCCN1CCCCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)





![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)

